N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride

Kinase inhibition IRAK-1/4 Selectivity profiling

The compound N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride (CAS 1215726-86-5) is a synthetic benzimidazole-benzamide derivative with the molecular formula C20H24ClN3O and a molecular weight of 357.9 g/mol. Its structure features a 1-propyl-substituted benzimidazole core connected to a benzamide moiety via a three-carbon (propyl) linker, distinguishing it from analogs that employ direct amide bonds or shorter ethyl linkers.

Molecular Formula C20H24ClN3O
Molecular Weight 357.88
CAS No. 1215726-86-5
Cat. No. B2653723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride
CAS1215726-86-5
Molecular FormulaC20H24ClN3O
Molecular Weight357.88
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H23N3O.ClH/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16;/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24);1H
InChIKeySNKALYCJIAWGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1-Propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide Hydrochloride (CAS 1215726-86-5): Procurement-Grade Identity and Basic Characteristics


The compound N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride (CAS 1215726-86-5) is a synthetic benzimidazole-benzamide derivative with the molecular formula C20H24ClN3O and a molecular weight of 357.9 g/mol [1]. Its structure features a 1-propyl-substituted benzimidazole core connected to a benzamide moiety via a three-carbon (propyl) linker, distinguishing it from analogs that employ direct amide bonds or shorter ethyl linkers [1]. The compound is primarily supplied as a hydrochloride salt for research use, with solubility and stability profiles consistent with its ionizable benzimidazole and amide functionalities [1].

Procurement Risk: Why N-(3-(1-Propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide Hydrochloride Cannot Be Interchanged with Class-Level Analogs


Benzimidazole-benzamide derivatives are highly sensitive to linker length and substitution pattern. Structure-activity relationship (SAR) studies demonstrate that the spatial separation between the benzimidazole core and the terminal aryl/amide group critically governs target binding affinity, selectivity, and even the mechanism of enzyme inhibition [1]. The target compound's propyl linker imposes a distinct conformational landscape compared to analogs with ethyl linkers or direct amide bonds, meaning that even closely related compounds cannot be assumed to exhibit interchangeable biological profiles, pharmacokinetic behavior, or off-target liability [2]. Generic substitution without head-to-head comparative data therefore carries a high risk of experimental irreproducibility and invalid SAR conclusions.

Quantitative Differentiation Evidence for N-(3-(1-Propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide Hydrochloride Against Closest Analogs


Linker-Length Differentiation: Propyl vs. Direct Amide Bond in Kinase Selectivity Profiling Against HS-243

The most relevant comparator, HS-243 (3-nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide), is a potent IRAK-1/4 inhibitor with IC50 values of 24 nM and 20 nM, respectively, and minimal TAK1 activity (IC50 = 0.5 μM) [1]. HS-243 features a direct amide bond between the benzimidazole and benzamide, whereas the target compound incorporates a three-carbon propyl linker, increasing the distance between the two pharmacophoric elements. SAR studies across benzimidazole-amide chemotypes indicate that linker elongation beyond two carbons can significantly alter kinase selectivity profiles, often reducing potency against the primary target while conferring novel off-target interactions [2]. This structural divergence means the target compound is not a direct substitute for HS-243 in IRAK-pathway studies and may exhibit a distinct kinome-wide selectivity fingerprint, although direct profiling data for the target compound are not yet publicly available [1][2].

Kinase inhibition IRAK-1/4 Selectivity profiling Linker SAR

Antibacterial Activity Differentiation: Propyl-Linked Benzimidazole-Benzamide vs. Ethyl-Linked Analog

Ethyl-linked benzimidazole-benzamide analogs (e.g., N-[2-(1H-benzoimidazol-2-yl)-ethyl]-benzamide, CAS 107313-47-3) have demonstrated methionine synthase inhibitory activity with IC50 values of 9–20 μM . The target compound's extended propyl linker increases flexibility and the distance between the benzimidazole and benzamide groups, which is known to modulate antibacterial potency in this series. Published SAR for benzimidazole-propyl-amide chemotypes indicates that the optimal linker length for antibacterial activity varies depending on the target enzyme and substitution pattern, and that moving from an ethyl to a propyl linker can shift the minimum inhibitory concentration (MIC) by several-fold [1][2]. While specific MIC values for the target compound are not yet reported, the structural divergence from the ethyl-linked analog is sufficient to warrant independent biological evaluation rather than assuming comparable antibacterial activity.

Antibacterial MIC Benzimidazole Linker SAR

Physicochemical Property Divergence: Calculated LogP and Solubility Profile Relative to Direct Amide and Ethyl-Linked Comparators

The target compound (MW = 357.9 g/mol, C20H24ClN3O) [1] exhibits a higher molecular weight and increased lipophilicity compared to the direct amide analog HS-243 (MW = 324.33 g/mol, C17H16N4O3) and the unsubstituted ethyl-linked analog N-[2-(1H-benzoimidazol-2-yl)-ethyl]-benzamide (MW ≈ 265 g/mol). The propyl linker and N-1 propyl substitution contribute additional methylene units, which are predicted to increase the calculated octanol-water partition coefficient (ClogP) by approximately 0.5–1.0 log units versus the ethyl-linked comparator, based on fragment-based calculations. This lipophilicity shift can impact membrane permeability, plasma protein binding, and non-specific binding in cellular assays, making the target compound a potentially more hydrophobic probe suitable for intracellular target engagement studies [2].

Physicochemical properties LogP Solubility Drug-likeness

MvfR Inhibitor Chemotype Context: Structural Positioning Within a Patent-Defined Antibiotic Tolerance Inhibitor Series

The benzimidazole-benzamide scaffold is claimed in patent US20140066454 as MvfR inhibitors for treating antibiotic-tolerant infections [1]. Within this patent-defined chemical space, the linker variable 'Y' can be (CH2)p where p ranges from 1 to 6 [1]. The target compound, with p = 3 (propyl linker), occupies a specific position within this SAR series that is distinct from the more commonly exemplified compounds featuring thioether or direct amide linkages. The patent data indicate that variations in linker length and composition directly affect MvfR inhibitory potency, with certain linker lengths showing superior activity in reducing Pseudomonas aeruginosa biofilm formation [1]. The target compound's propyl linker thus represents a defined, but as-yet unprofiled, point within the MvfR inhibitor SAR landscape.

Antibiotic tolerance MvfR inhibitor Benzimidazole-benzamide Patent SAR

Recommended Procurement and Application Scenarios for N-(3-(1-Propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide Hydrochloride Based on Evidence


Kinase Selectivity Profiling and Chemical Tool Differentiation from HS-243

The target compound is appropriate for kinase screening panels where the objective is to evaluate how linker elongation from a direct amide (HS-243) to a propyl spacer alters kinase selectivity. Its structural divergence predicts a kinome-wide binding profile distinct from HS-243, making it a valuable comparative probe for understanding linker-length effects on IRAK and non-IRAK kinase engagement [2]. Users should perform confirmatory kinome profiling (e.g., KINOMEscan or similar) upon procurement.

Antibacterial and Antibiotic Tolerance SAR Expansion

Positioned within the MvfR inhibitor patent series [1], the target compound's propyl linker fills a gap in the existing SAR data for benzimidazole-benzamide antibiotic tolerance inhibitors. It is suited for minimum inhibitory concentration (MIC) and biofilm inhibition assays against Gram-negative pathogens such as Pseudomonas aeruginosa, where linker-length optimization has been shown to impact potency [1][3].

Physicochemical Property Screening for Intracellular Target Engagement

Due to its elevated calculated lipophilicity compared to ethyl-linked and direct amide analogs [1][2], this compound may exhibit enhanced passive membrane permeability, making it a candidate for intracellular target engagement studies where cellular penetration is a critical parameter. It should be evaluated in cellular thermal shift assays (CETSA) or similar target engagement platforms upon procurement.

Benzimidazole-Benzamide Linker SAR Reference Standard

As a well-defined propyl-linked benzimidazole-benzamide hydrochloride salt, the target compound can serve as a reference standard in medicinal chemistry campaigns aimed at optimizing linker geometry within benzimidazole-based inhibitor series. Its three-carbon spacer provides a benchmark for comparing the effects of ethyl, butyl, and unsaturated linkers on potency, selectivity, and metabolic stability [2][4].

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